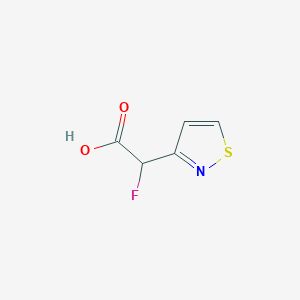

2-Fluoro-2-(1,2-thiazol-3-yl)acetic acid

Description

2-Fluoro-2-(1,2-thiazol-3-yl)acetic acid is a fluorinated acetic acid derivative featuring a 1,2-thiazole ring substituted at the 3-position.

Properties

Molecular Formula |

C5H4FNO2S |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-fluoro-2-(1,2-thiazol-3-yl)acetic acid |

InChI |

InChI=1S/C5H4FNO2S/c6-4(5(8)9)3-1-2-10-7-3/h1-2,4H,(H,8,9) |

InChI Key |

VTAXVFQPCHNERT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSN=C1C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(1,2-thiazol-3-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the fluoro and acetic acid groups. One common method involves the reaction of 2-aminothiazole with fluoroacetic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability. The use of environmentally benign solvents and reagents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(1,2-thiazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-Fluoro-2-(1,2-thiazol-3-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(1,2-thiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluoro group enhances the compound’s binding affinity and stability, while the acetic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with analogs differing in substituents, heterocyclic cores, and functional groups (Table 1).

Table 1: Key Structural Features of 2-Fluoro-2-(1,2-thiazol-3-yl)acetic Acid and Analogs

*Estimated based on molecular formula.

Physicochemical Properties

- Acidity: The α-fluorine in this compound increases the carboxylic acid's acidity (lower pKa) compared to non-fluorinated analogs (e.g., 2-(1,2-thiazol-3-yl)acetic acid) due to its electron-withdrawing effect .

- Solubility : Fluorine and polar heterocycles (e.g., thiazole, triazole) enhance water solubility, while aromatic substituents (e.g., fluorophenyl) may increase lipophilicity .

Biological Activity

2-Fluoro-2-(1,2-thiazol-3-yl)acetic acid is a fluorinated derivative of thiazole that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's unique structure, featuring a fluorine atom and a thiazole moiety, suggests interesting interactions with biological targets.

Chemical Structure

The chemical formula for this compound is . Its structure includes a thiazole ring that contributes to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Below is a summary of key findings regarding its biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds containing thiazole rings often exhibit significant antimicrobial properties. For instance:

- A study on synthesized thiazole derivatives indicated that certain modifications could enhance antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

- The presence of fluorine in the structure has been linked to increased potency in some antimicrobial agents, suggesting that this compound may similarly benefit from this effect .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied:

- In vitro assays have shown that thiazole-based compounds can inhibit the growth of various cancer cell lines, including those from lung and colon cancers .

- Specific derivatives have demonstrated IC50 values in the low micromolar range against multiple cancer types, indicating promising therapeutic potential .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | IC50 Values (µM) | Reference |

|---|---|---|---|

| Antibacterial | S. aureus, E. coli | Varies by derivative | |

| Anticancer | A549 (Lung), HT29 (Colon) | 0.4 - 3.81 |

Detailed Research Findings

- Antimicrobial Studies : In a preliminary study, various synthesized thiazole derivatives were tested for their antibacterial efficacy. Compounds similar to this compound showed significant inhibition against Gram-positive bacteria, with some exhibiting broader spectrum activity when modified appropriately .

- Anticancer Studies : A series of thiazole derivatives were evaluated against the NCI-H460 lung carcinoma cell line. The results indicated that certain modifications improved cytotoxicity significantly, with some compounds achieving IC50 values less than 1 µM . The structure–activity relationship (SAR) analysis highlighted the importance of specific substituents on the thiazole ring for enhancing anticancer activity.

Q & A

Q. What synthetic methodologies are applicable for preparing 2-fluoro-2-(1,2-thiazol-3-yl)acetic acid?

The synthesis of thiazole-containing acetic acid derivatives typically involves reacting thiazole-thione precursors with halogenated acetic acids under controlled conditions. For example, 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids were synthesized by heating triazole-thiones with chloroacetic acid in an alkaline medium (equimolar NaOH) at elevated temperatures . Adapting this method, this compound could be synthesized by substituting the triazole-thione with a thiazole-thione precursor and using fluoroacetic acid. Post-synthesis purification via recrystallization (e.g., from DMF/water mixtures) and validation by thin-layer chromatography (TLC) are critical to confirm purity .

Q. How can the structure and purity of this compound be validated experimentally?

Structural confirmation requires a combination of elemental analysis, IR spectroscopy, and chromatographic techniques. Elemental analysis verifies the empirical formula, while IR identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the carboxylic acid and C-F vibrations near 1100 cm⁻¹). Chromatographic methods (TLC or HPLC) assess purity, with a single spot/peak indicating homogeneity . For crystalline derivatives, X-ray diffraction (as demonstrated for benzothiazolyl acetic acid derivatives) provides definitive structural confirmation .

Q. What stability studies should be conducted for this compound under storage or experimental conditions?

Stability testing involves accelerated degradation studies under stress conditions (e.g., heat, light, acidic/alkaline hydrolysis). For instance, mass balance analysis (measuring residual parent compound and degradation products) ensures no unaccounted impurities. In one study, triazole derivatives showed 100% mass balance under thermal stress, validated by HPLC . Similar protocols should be applied to this compound, with degradation pathways (e.g., defluorination or thiazole ring oxidation) monitored via LC-MS .

Advanced Research Questions

Q. How can salt derivatives of this compound be synthesized to modulate solubility or bioavailability?

Salts are prepared by reacting the carboxylic acid with inorganic/organic bases. For example, sodium/potassium salts of triazole-thioacetic acids were obtained by neutralizing the acid with NaOH/KOH, while metal complexes (e.g., Fe²⁺, Cu²⁺) were formed using sulfate salts . For this compound, analogous reactions with morpholine or piperidine could yield amine salts, enhancing aqueous solubility for pharmacological applications .

Q. What experimental designs are suitable for evaluating the antimicrobial activity of this compound?

Antimicrobial assays should follow standardized protocols, such as broth microdilution (CLSI guidelines). Test strains (e.g., S. aureus, E. coli, C. albicans) are incubated with serially diluted compound (0.5–128 µg/mL), and minimum inhibitory concentrations (MICs) are determined after 24–48 hours . Positive controls (e.g., ciprofloxacin) and solvent controls are essential. Structural analogs of thiazole derivatives have shown activity against Gram-positive bacteria, suggesting a potential focus for this compound .

Q. How can computational methods predict the reactivity or pharmacokinetic properties of this compound?

Density functional theory (DFT) calculations can optimize the molecular geometry and predict electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites). Pharmacokinetic parameters (logP, bioavailability) are estimated using software like SwissADME or Molinspiration. For example, the carboxylic acid group may limit blood-brain barrier penetration, while the fluorine atom could enhance metabolic stability .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or microbial strains. Meta-analyses should compare MIC values normalized to standard protocols. For ambiguous results, orthogonal assays (e.g., time-kill kinetics or biofilm inhibition) provide additional validation. Cross-referencing with structurally similar compounds (e.g., triazole-thioacetic acids with MICs of 4–16 µg/mL) helps contextualize findings .

Methodological Notes

- Synthetic Optimization : Microwave-assisted synthesis (e.g., 30 min at 100°C) could reduce reaction times compared to conventional heating .

- Degradation Analysis : High-resolution mass spectrometry (HR-MS) identifies degradation products, while NMR tracks structural changes (e.g., loss of fluorine via ¹⁹F NMR) .

- Salt Screening : Phase solubility diagrams (e.g., Higuchi-Connors method) determine optimal stoichiometry for salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.